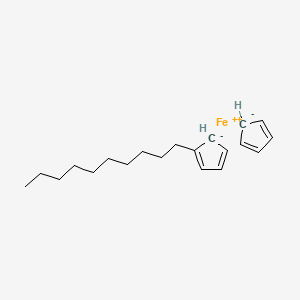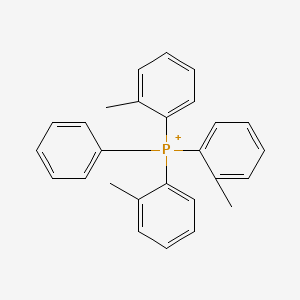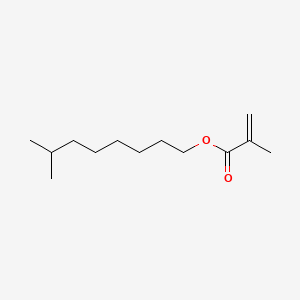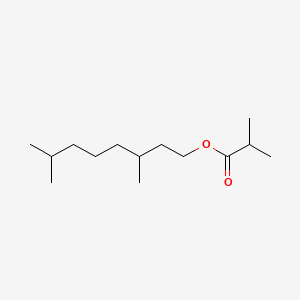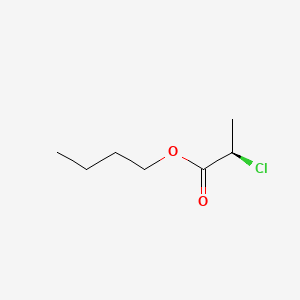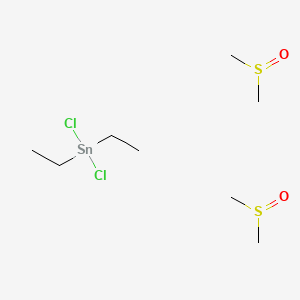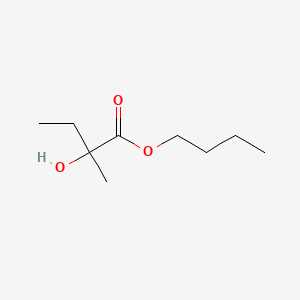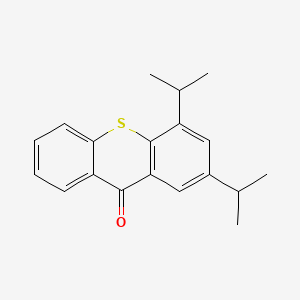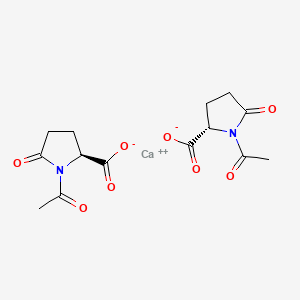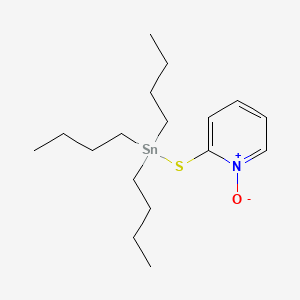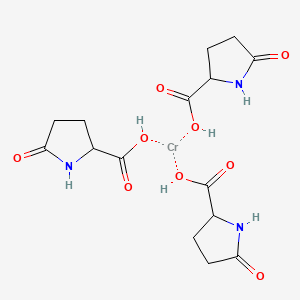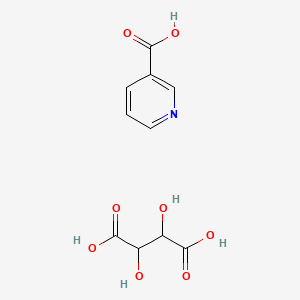
Nicotinic acid, tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, also known as niacin, is a form of vitamin B3. It is an essential nutrient for humans and animals, playing a crucial role in various metabolic processes. Tartrate is a salt or ester of tartaric acid, often used to enhance the solubility and stability of compounds. Nicotinic acid, tartrate is a compound formed by combining nicotinic acid with tartrate, which can improve its bioavailability and therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This process involves high temperatures and the presence of a catalyst, such as selenium oxide or metallic selenium . The reaction conditions typically include a controlled environment to manage the by-products, such as nitrous oxide, which has significant environmental impacts .
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and cost-effectiveness . there is ongoing research to develop greener and more sustainable production methods to reduce the environmental impact of this process .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nicotinic acid can be oxidized using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to form nicotinamide using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Major Products:
Oxidation: Produces nicotinic acid derivatives.
Reduction: Produces nicotinamide.
Substitution: Produces various nicotinic acid esters and amides
Applications De Recherche Scientifique
Nicotinic acid, tartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat conditions like pellagra, hyperlipidemia, and cardiovascular diseases
Industry: Used as a food additive and in the production of pharmaceuticals.
Mécanisme D'action
Nicotinic acid exerts its effects by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for various metabolic pathways, including glycolysis and the Krebs cycle . Nicotinic acid also activates specific receptors, leading to vasodilation and lipid-modifying effects .
Comparaison Avec Des Composés Similaires
Nicotinamide: Another form of vitamin B3, which does not cause flushing and is used to treat niacin deficiency.
Nicotinamide Riboside: A precursor to NAD, with potential therapeutic benefits in metabolic and neurodegenerative diseases
Uniqueness: Nicotinic acid is unique in its ability to lower cholesterol levels and cause vasodilation, making it particularly useful in treating cardiovascular diseases . Its combination with tartrate enhances its solubility and bioavailability, making it more effective in therapeutic applications.
Propriétés
Numéro CAS |
3789-96-6 |
|---|---|
Formule moléculaire |
C10H11NO8 |
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C4H6O6/c8-6(9)5-2-1-3-7-4-5;5-1(3(7)8)2(6)4(9)10/h1-4H,(H,8,9);1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
HOOBMMASCVBGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Numéros CAS associés |
59-67-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



